molecular formula C8H7FO B3145510 5-Fluoro-1,3-dihydroisobenzofuran CAS No. 57584-70-0

5-Fluoro-1,3-dihydroisobenzofuran

Cat. No. B3145510
CAS RN: 57584-70-0
M. Wt: 138.14 g/mol
InChI Key: OCTVROLUOYSZCW-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dihydroisobenzofuran is a chemical compound . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study reported the synthesis of dihydroisobenzofuran derivatives via intramolecular hydroalkoxylation of aromatic alkynols . Another study reported the synthesis of ester analogues of escitalopram, where the ester groups replaced the cyano group in escitalopram .


Molecular Structure Analysis

The molecular formula of this compound is C8H7FO, and its molecular weight is 138.14 . The SMILES notation is FC1=CC2=C(COC2)C=C1 .

Scientific Research Applications

Chromatography and Sensitive Detection

5-Fluoro-1,3-dihydroisobenzofuran derivatives, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, have been utilized as precolumn fluorescent labeling reagents for high-performance liquid chromatography (HPLC) of amino acids. This methodology allows for sensitive detection of various amino acids, showcasing the compound's application in analytical biochemistry (Watanabe & Imai, 1981).

Photophysical Studies

Research has been conducted on the synthesis and photophysical studies of fluorophores containing the 1,3-dihydroisobenzofuran scaffold. These studies include the synthesis of 1-arylidene-1,3-dihydroisobenzofurans using palladium nanoparticles, revealing significant insights into the photophysical properties of these compounds (Mandali et al., 2017).

Synthesis of Nucleoside Analogues

Innovative synthetic routes have been developed for 1,3-dihydrobenzo[c]furan glycone, leading to the creation of 5-fluoro uracil and guanosine derivatives. These compounds are aromatic analogues of known antiviral dideoxynucleosides, showcasing potential applications in antiviral drug development (Liu, Meng & Wang, 2006).

Synthesis of Antibacterial and Antifungal Agents

Research has been focused on the synthesis of novel compounds such as 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. These compounds have shown promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Bhandari & Gaonkar, 2014).

Fluorescence “Turn-On” Probes

The 1,3-dihydroisobenzofuran skeleton has been utilized to design novel fluorescence “turn-on” cyanide probes. These probes demonstrate high selectivity and sensitivity, making them useful in analytical applications for detecting specific ions or molecules (Shang et al., 2016).

Future Directions

The future directions in the research of 5-Fluoro-1,3-dihydroisobenzofuran and its derivatives could involve the development of new synthesis methods , the exploration of their biological activities , and the design of new analogues .

properties

IUPAC Name

5-fluoro-1,3-dihydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTVROLUOYSZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616831
Record name 5-Fluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57584-70-0
Record name 5-Fluoro-1,3-dihydroisobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57584-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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